1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
The compound 1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione belongs to the diazaspiro family, characterized by a spirocyclic core combining two nitrogen atoms and a thione group. Its structure features a 1,4-diazaspiro[4.4]non-3-ene-2-thione backbone substituted with a 4-bromobenzoyl group at position 1 and a phenyl group at position 2. This arrangement confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in anti-inflammatory and anticonvulsant research .
Properties
IUPAC Name |
(4-bromophenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2OS/c21-16-10-8-15(9-11-16)18(24)23-19(25)17(14-6-2-1-3-7-14)22-20(23)12-4-5-13-20/h1-3,6-11H,4-5,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDONDICDSAHHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its function and interactions with other biomolecules within the cell .
Biological Activity
1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione, also known as BPN or BRD-9424, is a synthetic compound with the molecular formula and a molecular weight of 413.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and proteins. It has been reported to inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular processes such as apoptosis and cell cycle regulation.
Enzyme Inhibition
The compound has shown significant inhibitory effects on certain enzymes:
- Enzyme Targets : Specific metabolic enzymes (details often vary based on the study).
- Inhibition Mechanism : Likely involves binding to the active sites of these enzymes, leading to reduced activity.
Cellular Effects
This compound influences several cellular processes:
- Cell Signaling : Modulates pathways that are critical for cell survival and proliferation.
- Gene Expression : Alters the expression of genes involved in critical cellular functions.
Antifungal and Antibacterial Activities
Research has highlighted the compound's potential antifungal and antibacterial properties:
- Study Findings : In vitro studies indicated that this compound exhibits significant antifungal activity against various strains, as well as antibacterial action against specific bacterial pathogens .
| Activity Type | Pathogen/Target | Effectiveness |
|---|---|---|
| Antifungal | Candida spp. | High |
| Antibacterial | E. coli | Moderate |
Structural Analysis
The structural characteristics of this compound contribute to its biological activity:
- Crystal Structure : Stabilized by intermolecular hydrogen-bonding interactions, which may influence its reactivity and interaction with biological targets .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-(4-Bromobenzoyl)-3-methylthiosemicarbazide | C17H18BrN3OS | Antifungal, Antibacterial |
| 1-(4-Bromobenzoyl)-3-(phenylpropyl)thiosemicarbazide | C18H19BrN3OS | Similar Antimicrobial Properties |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Diazaspiro Compounds
The following table highlights structural differences between the target compound and related analogs:
Key Observations :
- Substituent Effects: Bromine atoms in the target compound enhance lipophilicity and electron-withdrawing effects, which may improve membrane permeability compared to non-halogenated analogs .
Pharmacological Activity Comparison
Anti-Inflammatory Potential
- Target Compound: Limited direct data, but structurally related 1,3,4-oxadiazole derivatives with bromophenyl groups (e.g., IIIa and IIIb) show 59–62% suppression of carrageenan-induced edema at 100 mg/kg, with low toxicity (severity index <1) .
- Analog (CAS 4602-36-2): No explicit anti-inflammatory data, but its unsubstituted phenyl group may reduce bioactivity compared to halogenated derivatives.
Anticonvulsant Activity
- Spiro[4.5] and Spiro[5.5] Analogs : Compounds like 6-aryl-9-substituted diazaspiro[4.5]decanes exhibit anticonvulsant properties in rodent models, attributed to spiro-induced rigidity and aromatic interactions .
- Target Compound : The 4-bromobenzoyl group may enhance GABAergic modulation, but further in vivo studies are needed.
Q & A
Q. What are the established synthetic routes for 1-(4-bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the diazaspiro core via cyclocondensation of a thiourea derivative with a bromobenzoyl chloride under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .
- Step 2 : Introduction of the phenyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and controlled temperatures (60–80°C) .
- Optimization : Yield improvements (from ~60% to >85%) are achieved using high-throughput screening to identify ideal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄). Purity is enhanced via column chromatography (silica gel, hexane/EtOAc eluent) .
Q. How is the spirocyclic conformation of this compound validated, and what analytical techniques are critical for structural characterization?
- X-ray crystallography : Single-crystal analysis (e.g., SHELX refinement) confirms the spirocyclic geometry, with unit cell parameters (e.g., monoclinic system, space group C2/c, β = 101.3°) .
- NMR spectroscopy : H and C NMR data (e.g., δ ~7.2–8.1 ppm for aromatic protons) verify substituent positions and spirojunction rigidity .
- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., m/z 396.9 [M+H]⁺) and fragmentation patterns to confirm the molecular formula (C₂₁H₁₉BrN₂OS) .
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
- Enzyme inhibition assays : IC₅₀ values are determined for targets like kinases or proteases using fluorescence-based protocols (e.g., ATPase activity measured via malachite green assay) .
- Anticancer screening : MTT assays on cell lines (e.g., MCF-7 breast cancer) reveal dose-dependent cytotoxicity (e.g., IC₅₀ = 15 μM) .
- Antimicrobial testing : Disk diffusion assays against E. coli or S. aureus quantify inhibition zones (e.g., 12–18 mm at 100 μg/mL) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
- Bromine vs. chlorine : The 4-bromobenzoyl group enhances lipophilicity (logP increase by ~0.5) and target binding affinity compared to chloro analogs, as shown in SAR studies .
- Spiro ring expansion : Analogous 1,4-diazaspiro[4.5]decane derivatives exhibit reduced activity (IC₅₀ > 30 μM in MCF-7), suggesting the [4.4] system is optimal for conformational stability .
- Thione vs. ketone : Replacing the thione with a ketone group abolishes antimicrobial activity, highlighting sulfur’s role in redox interactions .
Q. What computational strategies resolve contradictions in experimental data (e.g., conflicting IC₅₀ values)?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to predict reactivity and validate spirocyclic distortion effects on binding .
- Molecular docking : AutoDock Vina simulations identify key interactions (e.g., hydrogen bonding with kinase active sites) and explain variability in IC₅₀ across cell lines .
- Meta-analysis : Cross-referencing PubChem bioassay data (e.g., AID 1259401) with crystallographic datasets resolves discrepancies in inhibition mechanisms .
Q. How can synthetic byproducts be characterized, and what are their implications for pharmacological studies?
- HPLC-MS : Identifies byproducts (e.g., des-bromo derivatives) using reverse-phase C18 columns and gradient elution (5–95% acetonitrile/water) .
- Biological impact : Even 2% impurity (e.g., 3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione) can skew IC₅₀ values by 20%, necessitating rigorous purity standards (>98%) .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Crystallization issues : Poor solubility in polar solvents leads to amorphous precipitates. Solutions include:
- Slow evaporation : Using dichloromethane/hexane (1:3) at 4°C yields diffraction-quality crystals .
- Additive screening : Glycerol or PEG 4000 improves crystal lattice formation .
- Data collection : High-resolution synchrotron radiation (λ = 0.7 Å) resolves disorder in the bromobenzoyl group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
